Tert-butyl 2-(4-aminophenoxy)acetate
Overview
Description
Tert-butyl 2-(4-aminophenoxy)acetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by the presence of a tert-butyl ester group and an aminophenoxy moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminophenoxy)acetate typically involves the reaction of 4-aminophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Tert-butyl 2-(4-aminophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The aminophenoxy moiety can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. The ester group can undergo hydrolysis to release the active aminophenol derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-nitrophenoxy)acetate: Similar structure but with a nitro group instead of an amino group.
Tert-butyl 2-(4-hydroxyphenoxy)acetate: Contains a hydroxy group instead of an amino group.
Uniqueness
Tert-butyl 2-(4-aminophenoxy)acetate is unique due to its combination of the tert-butyl ester and aminophenoxy functionalities, which provide distinct reactivity and versatility in synthetic applications .
Biological Activity
Tert-butyl 2-(4-aminophenoxy)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound consists of a tert-butyl group attached to a phenoxyacetic acid derivative with an amino group at the para position. Its structure can be represented as follows:
The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on target proteins, while the ester moiety can undergo hydrolysis to release the active phenoxyacetic acid derivative, modulating the activity of these proteins.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with aminophenol moieties have been studied for their ability to inhibit carcinogenesis. In a study involving various isomers, it was found that certain derivatives reduced tumor incidence in animal models when included in their diet .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests potential efficacy in modulating inflammatory pathways. For example, compounds that inhibit soluble epoxide hydrolase (sEH) have shown promise in reducing inflammation, which could be a target for this compound .
Case Studies
- Inhibition of Tumor Formation : In studies assessing the effects of similar compounds on tumor formation in mice, it was observed that certain derivatives significantly decreased both the number of tumors per mouse and the overall incidence of tumors .
- Anti-inflammatory Activity : A series of experiments demonstrated that compounds with similar functional groups effectively inhibited pro-inflammatory mediators and cell adhesion molecules, suggesting that this compound could function similarly .
Research Findings and Data Tables
Properties
IUPAC Name |
tert-butyl 2-(4-aminophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILOEPGCXYIQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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